molecular formula C19H21NO5 B133852 N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamicAcid CAS No. 156740-30-6

N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamicAcid

Cat. No.: B133852
CAS No.: 156740-30-6
M. Wt: 343.4 g/mol
InChI Key: UOJMJBUYXYEPFX-UHFFFAOYSA-N
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Description

CGS-23425 is a small molecule drug initially developed by Novartis AG. It is a thyromimetic, meaning it mimics the action of thyroid hormones. This compound was primarily investigated for its potential therapeutic applications in cardiovascular diseases, endocrinology, and metabolic diseases, particularly for its lipid-lowering effects .

Preparation Methods

The synthesis of CGS-23425 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the formation of the oxamic acid derivative, which is a key intermediate. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

CGS-23425 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify specific functional groups, such as converting ketones to alcohols.

    Substitution: This type of reaction involves replacing one functional group with another, which can be useful for modifying the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Mechanism of Action

CGS-23425 exerts its effects by mimicking the action of thyroid hormones. It binds to thyroid hormone receptors, particularly the beta subtype, and activates the transcription of target genes involved in lipid metabolism. This leads to increased expression of low-density lipoprotein receptors and apolipoprotein AI, resulting in enhanced clearance of low-density lipoprotein cholesterol from the bloodstream. Additionally, CGS-23425 has been shown to increase the activity of the hepatic apolipoprotein B-100 editosome, further contributing to its lipid-lowering effects .

Comparison with Similar Compounds

CGS-23425 is similar to other thyromimetics, such as GC-1 and CGH-509A. it has unique properties that distinguish it from these compounds:

Properties

IUPAC Name

2-[4-(4-hydroxy-3-propan-2-ylphenoxy)-3,5-dimethylanilino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-10(2)15-9-14(5-6-16(15)21)25-17-11(3)7-13(8-12(17)4)20-18(22)19(23)24/h5-10,21H,1-4H3,(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJMJBUYXYEPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C)C)C)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040998
Record name N-[3,5-dimethyl-4-(4'-hydroxy-3'-isopropylphenoxy)-phenyl]-oxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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